molecular formula C16H15BrFNO B5708055 N-(4-bromo-2-fluorophenyl)-4-isopropylbenzamide

N-(4-bromo-2-fluorophenyl)-4-isopropylbenzamide

Cat. No. B5708055
M. Wt: 336.20 g/mol
InChI Key: LQNLNRUYRXYAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-4-isopropylbenzamide, also known as BFB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BFB is a benzamide derivative and is primarily used as a tool compound in research studies.

Mechanism of Action

N-(4-bromo-2-fluorophenyl)-4-isopropylbenzamide acts as an antagonist of the TRPM8 channel by binding to the channel and blocking its activity. TRPM8 channels are involved in pain and cold sensation, and their inhibition by N-(4-bromo-2-fluorophenyl)-4-isopropylbenzamide can lead to a reduction in pain and cold sensitivity.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-4-isopropylbenzamide has been shown to have a significant effect on the TRPM8 channel and can lead to a reduction in pain and cold sensitivity. However, there is limited research available on the biochemical and physiological effects of N-(4-bromo-2-fluorophenyl)-4-isopropylbenzamide on other systems in the body.

Advantages and Limitations for Lab Experiments

One significant advantage of N-(4-bromo-2-fluorophenyl)-4-isopropylbenzamide is its specificity towards the TRPM8 channel, making it an excellent tool compound for studying the channel's activity. However, the limited availability of N-(4-bromo-2-fluorophenyl)-4-isopropylbenzamide and its high cost can be a limitation for lab experiments.

Future Directions

There are several future directions for the use of N-(4-bromo-2-fluorophenyl)-4-isopropylbenzamide in scientific research. One potential application is in the development of new pain medications that target the TRPM8 channel. N-(4-bromo-2-fluorophenyl)-4-isopropylbenzamide can also be used as a tool compound to study the binding sites of other compounds and their effects on the TRPM8 channel. Additionally, further research is needed to understand the biochemical and physiological effects of N-(4-bromo-2-fluorophenyl)-4-isopropylbenzamide on other systems in the body.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-4-isopropylbenzamide involves the reaction of 4-bromo-2-fluoroaniline with isopropyl 4-aminobenzoate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-bromo-2-fluorophenyl)-4-isopropylbenzamide.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-4-isopropylbenzamide has been used in various scientific research studies as a tool compound. It has been shown to inhibit the activity of the TRPM8 channel, which is involved in pain and cold sensation. N-(4-bromo-2-fluorophenyl)-4-isopropylbenzamide has also been used as a probe to study the binding sites of other compounds.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO/c1-10(2)11-3-5-12(6-4-11)16(20)19-15-8-7-13(17)9-14(15)18/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNLNRUYRXYAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-4-(propan-2-yl)benzamide

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